molecular formula C18H20N2O4 B2382992 N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034491-40-0

N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2382992
CAS No.: 2034491-40-0
M. Wt: 328.368
InChI Key: JQQUXCYUZQPFJB-UHFFFAOYSA-N
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Description

"N-[(2-Methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide" is a synthetic pyridine-based carboxamide derivative characterized by two distinct substituents:

  • Pyridine-3-carboxamide core: A pyridine ring with a carboxamide group at position 2.
  • 2-(Oxolan-3-yloxy) group: An oxygen-linked tetrahydrofuran (oxolane) substituent at position 2 of the pyridine ring.
  • N-[(2-Methoxyphenyl)methyl] group: A benzylamine-derived substituent attached to the carboxamide nitrogen, featuring a methoxy group at the phenyl ring’s ortho position.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-22-16-7-3-2-5-13(16)11-20-17(21)15-6-4-9-19-18(15)24-14-8-10-23-12-14/h2-7,9,14H,8,10-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQUXCYUZQPFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Before delving into the preparation methods, understanding the physical and chemical properties of N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide provides essential context for its synthesis.

Property Value
CAS Number 2034491-40-0
Molecular Formula C18H20N2O4
Molecular Weight 328.368 g/mol
IUPAC Name This compound
Standard InChI Key JQQUXCYUZQPFJB-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCOC3

The compound contains several functional groups that play crucial roles in its synthesis:

  • Pyridine ring: Provides a basic nitrogen atom
  • Oxolane (tetrahydrofuran) moiety: Contributes to stability and reactivity
  • Methoxyphenyl group: Enhances lipophilicity
  • Carboxamide linkage: Key connection point between structural components

General Synthetic Approaches for Carboxamide Compounds

Synthesis of carboxamide compounds typically follows several established methodologies that can be applied to the preparation of this compound.

Direct Amidation

Direct coupling of carboxylic acids with amines represents one of the most straightforward approaches to carboxamide synthesis. However, this reaction often requires coupling reagents to activate the carboxylic acid moiety:

Coupling Agent Advantages Disadvantages
EDC/HOBt Water-soluble byproducts, mild conditions Relatively expensive
DCC/DMAP High yields, widely available Dicyclohexylurea byproduct difficult to remove
HATU Excellent for sterically hindered substrates Cost considerations for large-scale synthesis
T3P Clean reactions, minimal racemization Moisture sensitive

Acyl Chloride Method

This approach involves converting the carboxylic acid to a more reactive acyl chloride intermediate:

  • Formation of acyl chloride using thionyl chloride or oxalyl chloride
  • Reaction with the amine component in the presence of a base (typically triethylamine or pyridine)

This method is particularly useful for less reactive amines and provides generally high yields.

Multi-step Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, with careful control of reaction conditions at each stage.

Preparation of Key Intermediates

Synthesis of 2-(oxolan-3-yloxy)pyridine-3-carboxylic acid
  • Starting Material Selection : The synthesis begins with appropriately substituted pyridine derivatives, typically 2-chloro or 2-hydroxypyridine-3-carboxylic acid.

  • Etherification Reaction : The 2-position of the pyridine ring undergoes an etherification reaction with oxolan-3-ol (tetrahydrofuran-3-ol).

    2-chloropyridine-3-carboxylic acid + oxolan-3-ol → 2-(oxolan-3-yloxy)pyridine-3-carboxylic acid
    

    Reaction conditions:

    • Base: potassium carbonate or sodium hydride
    • Solvent: dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: 80-100°C
    • Reaction time: 10-15 hours
  • Purification : The intermediate is typically purified by recrystallization or column chromatography using a mixed solvent system of ethyl acetate and petroleum ether.

Preparation of (2-methoxyphenyl)methanamine

This intermediate can be prepared through several routes:

  • Reduction of 2-methoxybenzaldehyde oxime :

    • Formation of oxime from 2-methoxybenzaldehyde
    • Reduction using lithium aluminum hydride or catalytic hydrogenation
  • Reduction of 2-methoxybenzonitrile :

    • Using lithium aluminum hydride in tetrahydrofuran
    • Alternative: catalytic hydrogenation with Raney nickel
  • From 2-methoxybenzylamine hydrochloride :

    • Treatment with base (sodium hydroxide or sodium bicarbonate)
    • Extraction with appropriate organic solvent

Formation of Carboxamide Linkage

The critical step in the synthesis is the formation of the carboxamide bond between the carboxylic acid intermediate and the amine component.

Method A: Direct Coupling Approach
2-(oxolan-3-yloxy)pyridine-3-carboxylic acid + (2-methoxyphenyl)methanamine → this compound

Reaction conditions:

  • Coupling reagent: EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
  • Additive: HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine)
  • Base: triethylamine or diisopropylethylamine
  • Solvent: dichloromethane or DMF
  • Temperature: 0°C to room temperature
  • Reaction time: 12-24 hours
Method B: Acyl Chloride Approach

Step 1 : Formation of the acyl chloride intermediate

2-(oxolan-3-yloxy)pyridine-3-carboxylic acid + SOCl2 → 2-(oxolan-3-yloxy)pyridine-3-carbonyl chloride

Reaction conditions:

  • Reagent: thionyl chloride or oxalyl chloride with catalytic DMF
  • Solvent: dichloromethane or toluene
  • Temperature: reflux
  • Reaction time: 2-4 hours

Step 2 : Reaction with amine component

2-(oxolan-3-yloxy)pyridine-3-carbonyl chloride + (2-methoxyphenyl)methanamine → this compound

Reaction conditions:

  • Base: triethylamine or pyridine
  • Solvent: dichloromethane
  • Temperature: 0°C to room temperature
  • Reaction time: 2-6 hours
Method C: Mixed Anhydride Approach
  • Formation of mixed anhydride using isobutyl chloroformate
  • Addition of the amine component

This method is particularly useful for sensitive substrates and often provides high yields with minimal side reactions.

Optimization Strategies

Several parameters can be optimized to improve the yield and purity of this compound synthesis.

Reaction Temperature Control

Temperature optimization is critical for:

  • Minimizing side reactions during etherification
  • Controlling regioselectivity
  • Preventing decomposition of sensitive intermediates

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

Solvent Advantages Disadvantages
DMF Excellent solubility, high boiling point Difficult to remove, potential toxicity
DCM Easy removal, good for coupling reactions Limited temperature range
THF Compatible with organometallic reagents Water-sensitive, peroxide formation
Acetonitrile Good for polar intermediates Moderate solubility for some components

Catalyst Optimization

For the etherification step, catalyst selection can significantly impact yield:

  • Copper catalysts can enhance reaction rates
  • Palladium catalysts may improve selectivity
  • Phase transfer catalysts can be beneficial for biphasic systems

Purification Techniques

Purification of this compound requires careful consideration of its physical properties.

Column Chromatography

Typically performed using:

  • Stationary phase: Silica gel
  • Mobile phase: Gradient elution with hexanes/ethyl acetate or dichloromethane/methanol
  • Monitoring: TLC with UV visualization

Recrystallization

Effective solvent systems include:

  • Ethyl acetate/hexanes
  • Dichloromethane/diisopropyl ether
  • Methanol/water

Trituration

For removing impurities resistant to other purification methods:

  • Diisopropyl ether
  • Petroleum ether
  • Hexanes

Analytical Characterization

Confirmation of successful synthesis requires comprehensive analytical characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR key signals:

  • Methoxy group: singlet at δ 3.8-3.9 ppm
  • Benzyl CH2: doublet at δ 4.4-4.6 ppm
  • Amide NH: broad singlet at δ 8.0-8.5 ppm
  • Aromatic protons: complex pattern at δ 6.8-8.5 ppm
  • Oxolane ring protons: multiplets at δ 1.8-4.5 ppm

13C NMR key signals:

  • Carbonyl carbon: δ 165-170 ppm
  • Methoxy carbon: δ 55-56 ppm
  • Aromatic carbons: δ 110-160 ppm
  • Oxolane carbons: δ 25-80 ppm
Infrared Spectroscopy

Characteristic absorption bands:

  • N-H stretching: 3300-3400 cm-1
  • C=O stretching: 1640-1680 cm-1
  • C-O stretching: 1200-1250 cm-1
  • Aromatic C=C stretching: 1450-1600 cm-1
Mass Spectrometry

Expected fragments:

  • Molecular ion: m/z 328
  • Loss of oxolane: m/z 257
  • Methoxybenzyl fragment: m/z 121

Purity Assessment

High-Performance Liquid Chromatography (HPLC) conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: Acetonitrile/water gradient
  • Detection: UV at 270 nm
  • Flow rate: 1.0 mL/min

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and potentially improve yields:

  • Coupling reaction under microwave conditions:
    • Power: 150-300 W
    • Temperature: 100-120°C
    • Time: 10-15 minutes
    • Solvent: DMF or acetonitrile

Flow Chemistry Approach

Continuous flow processes offer advantages for scaling up the synthesis:

  • Better temperature control
  • Improved mixing
  • Safer handling of reactive intermediates
  • Potential for automated optimization

Solid-Phase Synthesis

For rapid derivative generation:

  • Immobilization of one component on solid support
  • Reaction with soluble reagents
  • Cleavage of final product from the resin

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Typical Yield (%)
Direct Coupling Single-step carboxamide formation, mild conditions Expensive coupling reagents, potential racemization 65-80
Acyl Chloride Higher reactivity, faster reactions Moisture sensitive, potential side reactions 70-85
Mixed Anhydride Good for sensitive substrates, clean reactions Multiple steps, anhydride formation control 60-75
Microwave-Assisted Shorter reaction times, energy efficient Equipment requirements, scale limitations 75-90
Flow Chemistry Scalable, precise control Setup complexity, optimization challenges 70-85

Industrial Scale Considerations

Scaling up the synthesis of this compound requires addressing several factors:

Reagent Selection

Cost-effective alternatives to expensive coupling reagents:

  • T3P (propylphosphonic anhydride) as an alternative to HATU
  • Improved catalytic systems for etherification
  • Recyclable catalyst systems

Environmental Considerations

Green chemistry approaches:

  • Solvent reduction or replacement with greener alternatives
  • Catalyst recycling strategies
  • Waste minimization through reaction optimization

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific biological target. Generally, nicotinamide derivatives can interact with enzymes, receptors, or other proteins to modulate their activity. This interaction can involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties / Applications Reference(s)
N-[(2-Methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (Target) Pyridine-3-carboxamide 2-(Oxolan-3-yloxy), N-(2-methoxybenzyl) Synthetic intermediate; unconfirmed bioactivity
25I-NBOMe Phenethylamine N-(2-Methoxybenzyl), 4-iodo-2,5-dimethoxyphenyl Potent psychedelic; high toxicity risk
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Dihydropyridine-3-carboxamide 2-Oxo, N-(3-bromo-2-methylphenyl) Crystalline solid; hydrogen-bonded dimers
2-(Oxolan-3-yloxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide Pyridine-3-carboxamide 2-(Oxolan-3-yloxy), N-(4-sulfamoylphenyl-thiazole) Cataloged synthetic compound (CAS: 2034271-87-7)
N-(2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide Imidazopyridine-3-carboxamide Thiazolidin-4-one, N-(3-chlorophenyl) Patent-protected; potential therapeutic agent

Key Observations

Core Structure Variations :

  • The target compound’s pyridine-3-carboxamide core is distinct from the phenethylamine backbone of 25I-NBOMe () and the imidazopyridine in . Pyridine derivatives generally exhibit higher metabolic stability compared to phenethylamines due to aromatic nitrogen’s electron-withdrawing effects .
  • The dihydropyridine analog () features a partially saturated pyridine ring, which may reduce aromatic conjugation and alter solubility .

Substituent Effects: The 2-(oxolan-3-yloxy) group in the target compound and its analog () introduces a cyclic ether, enhancing lipophilicity compared to simpler alkoxy substituents. This could improve blood-brain barrier penetration, though specific data are lacking . The N-(2-methoxybenzyl) group is shared with 25I-NBOMe (), but the phenethylamine core’s psychoactivity contrasts sharply with the pyridine carboxamide’s unknown bioactivity.

Crystallographic and Physicochemical Properties: The dihydropyridine analog () forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature absent in the target compound due to its fully aromatic pyridine core .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 2-(oxolan-3-yloxy)pyridine-3-carboxylic acid with 2-methoxybenzylamine, paralleling methods in and .

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₃
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : this compound

This compound features a pyridine ring substituted with an oxolane moiety and a methoxyphenyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast)15.4Induces apoptosis via caspase activation
MDA-MB-468 (Breast)12.8Inhibits cell proliferation through G1 arrest
A549 (Lung)20.5Modulates PI3K/Akt signaling pathway

These findings suggest that the compound may serve as a promising candidate for breast cancer therapy, particularly against hormone receptor-positive subtypes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study evaluating its effects on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, it was found to significantly inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations below 10 µM, showcasing an IC₅₀ value of approximately 8 µM.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased caspase activity.
  • Cytokine Modulation : It reduces the expression of inflammatory cytokines by inhibiting NF-kB signaling.
  • Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing further proliferation.

Study 1: Anticancer Efficacy in MCF-7 Cells

A recent study explored the efficacy of this compound in MCF-7 breast cancer cells. The results indicated that treatment with this compound led to:

  • Reduction in Viable Cell Count : A significant decrease in cell viability was observed after 48 hours of treatment.
  • Increased Apoptotic Cells : Flow cytometry analysis showed a marked increase in early and late apoptotic cells.

Study 2: Anti-inflammatory Activity in Macrophages

In another investigation focusing on the anti-inflammatory properties, macrophages treated with this compound displayed:

  • Decreased Cytokine Levels : A reduction in TNF-α and IL-6 levels was noted, indicating effective modulation of inflammatory responses.

The study concluded that this compound could be further developed as an anti-inflammatory agent with potential therapeutic applications.

Q & A

Q. Critical Parameters Table :

StepKey Reagents/ConditionsYield Optimization Tips
1K₂CO₃, DMF, 80°CUse anhydrous DMF to minimize hydrolysis
2EDCI/HOBt, RTExtend reaction time to 24h for complete coupling
3Ethanol recrystallizationSlow cooling enhances crystal purity

Basic Research Question: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., oxolane protons at δ 3.5–4.0 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% area) .

Q. Key Structural Insights :

  • The oxolane ring adopts an envelope conformation, influencing solvent accessibility .
  • Dihedral angle between pyridine and methoxyphenyl groups: 67.5°, suggesting limited π-π stacking .

Advanced Research Question: How to design structure-activity relationship (SAR) studies for analogs with improved target selectivity?

Methodological Answer:

  • Core modifications : Replace oxolane with thiolane or tetrahydropyran to assess steric/electronic effects on kinase binding .
  • Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl groups on the pyridine ring to probe hydrophobic interactions .
  • Bioisosteric replacement : Substitute the methoxyphenyl group with indole or furan moieties to enhance H-bonding .

Q. Contradiction Resolution Table :

Reported DiscrepancyProbable CauseSolution
IC₅₀ varies 10-foldAssay buffer pH differencesStandardize to pH 7.4
Inconsistent MIC valuesBacterial strain variabilityUse ATCC reference strains

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